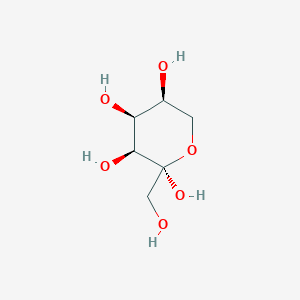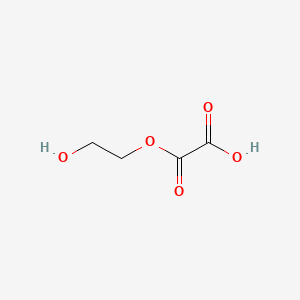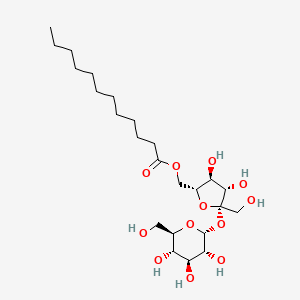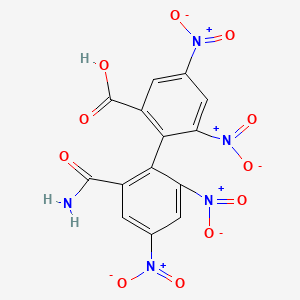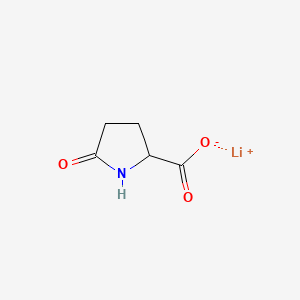
Lithium 5-oxo-DL-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium 5-oxo-DL-prolinate can be synthesized through the neutralization of 5-oxo-DL-proline with lithium hydroxide. The reaction typically occurs in an aqueous solution, where 5-oxo-DL-proline is dissolved and then reacted with lithium hydroxide to form the lithium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of 5-oxo-DL-proline with lithium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
Lithium 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. These interactions can lead to various biochemical and physiological effects, making it a compound of interest in both basic and applied research.
Comparaison Avec Des Composés Similaires
5-oxo-L-proline: An optically active form of 5-oxoproline with similar chemical properties.
Lithium 5-oxo-L-prolinate: The L-enantiomer of lithium 5-oxo-DL-prolinate.
5-oxo-D-proline: The D-enantiomer of 5-oxoproline.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of lithium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
38609-03-9 |
|---|---|
Formule moléculaire |
C5H6LiNO3 |
Poids moléculaire |
135.1 g/mol |
Nom IUPAC |
lithium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
LZDHMHVINGARJX-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CC(=O)NC1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


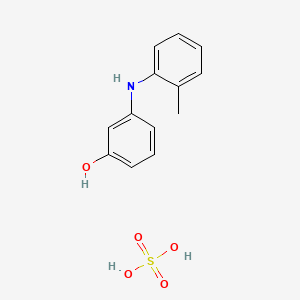
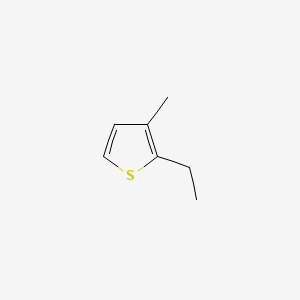
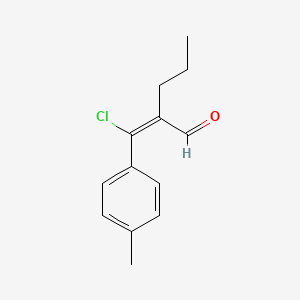
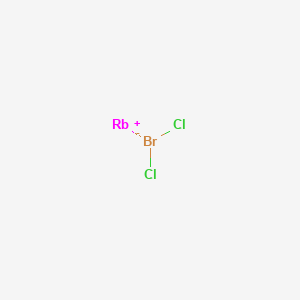
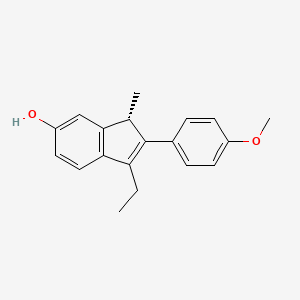

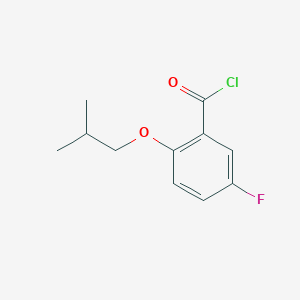


![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
